molecular formula C12H17ClN2O2 B1421469 N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride CAS No. 1235439-23-2

N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride

Cat. No. B1421469
M. Wt: 256.73 g/mol
InChI Key: VVBULSOKISZZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride is a chemical compound with the CAS Number: 1235439-23-2 . It has a molecular weight of 256.73 and its IUPAC name is N-(4-hydroxyphenyl)-4-piperidinecarboxamide hydrochloride . The compound is typically stored at room temperature .


Molecular Structure Analysis

The molecular formula of N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride is C12H17ClN2O2 . The InChI code for this compound is 1S/C12H16N2O2.ClH/c15-11-3-1-10(2-4-11)14-12(16)9-5-7-13-8-6-9;/h1-4,9,13,15H,5-8H2,(H,14,16);1H .

Scientific Research Applications

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Here are some general applications of piperidine derivatives:

  • Pharmaceutical Industry

    • Piperidine derivatives are used in the synthesis of a wide range of pharmaceuticals .
    • They are found in therapeutic agents with significant biological activity, for example, antihypertensive, antibacterial, antimalarial, anticonvulsant, anti-inflammatory, antiproliferative, antitubercular and antioxidant .
    • The methods of application or experimental procedures often involve various chemical reactions such as Wittig olefination, O-alkylation, and nucleophilic substitution .
  • Chemical Synthesis

    • Piperidine derivatives are used as synthetic building blocks in various chemical reactions .
    • They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • The methods of application or experimental procedures often involve various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Safety And Hazards

The safety information available indicates that N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

N-(4-hydroxyphenyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-11-3-1-10(2-4-11)14-12(16)9-5-7-13-8-6-9;/h1-4,9,13,15H,5-8H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBULSOKISZZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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